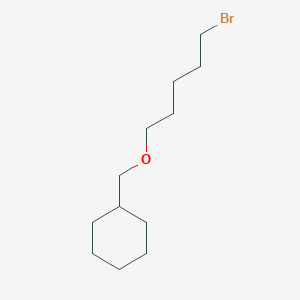

5-(Cyclohexylmethoxy)pentyl bromide

Description

Properties

Molecular Formula |

C12H23BrO |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

5-bromopentoxymethylcyclohexane |

InChI |

InChI=1S/C12H23BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h12H,1-11H2 |

InChI Key |

KVHMFMBJKHMORN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Brominated Compounds

Research Findings and Implications

- Synthetic Efficiency : The coumarin-pyridine hybrid bromide was synthesized in 95% yield (), suggesting optimized methods that could be adapted for this compound production .

- Structural Accuracy: Corrections in compound nomenclature () underscore the need for precision in reporting brominated derivatives to avoid misinterpretation .

- Biological Potential: Non-brominated pentyl derivatives with bioactivity () highlight avenues for modifying the target compound’s substituents to enhance therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Cyclohexylmethoxy)pentyl bromide, and what factors influence the choice of reaction conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) between cyclohexylmethyl bromide and a pentanol derivative. Anhydrous conditions and a strong base (e.g., NaH) are critical to deprotonate the alcohol, forming an alkoxide nucleophile. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (40–60°C), and steric hindrance around the electrophilic carbon . For example, highlights the use of phenoxide ions reacting with pentyl halides under controlled conditions.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (210 nm) effectively separates alkyl bromides. Retention times and peak symmetry can confirm purity .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify structural features (e.g., cyclohexylmethoxy protons at δ 1.0–2.0 ppm and bromide resonance near δ 3.5 ppm).

- HRMS : High-resolution mass spectrometry (e.g., UHPLC-Q-Orbitrap) provides exact mass confirmation, critical for distinguishing isomers .

- IR Spectroscopy : Confirms the absence of hydroxyl groups (if fully substituted) and presence of C-Br stretches (~550–650 cm⁻¹).

Advanced Research Questions

Q. How can researchers control the stereochemical outcome during synthesis to minimize undesired isomers?

- Methodological Answer : Stereochemical control requires optimizing reaction pathways. For example:

- Catalytic Hydrogenation : demonstrates that hydrogenating 4-2-butylbenzoic acid followed by a Hunsdiecker reaction yields cis/trans mixtures. The trans isomer dominates and can be enriched via selective crystallization.

- Base Treatment : Undesired cis isomers (e.g., contaminants in trans-4-i-butylcyclohexyl bromide) are removed by preferential base-mediated degradation .

- Solvent Effects : Polar aprotic solvents favor SN2 mechanisms, reducing racemization risks compared to SN1 pathways .

Q. What strategies resolve data contradictions arising from isomeric impurities in alkyl bromide synthesis?

- Methodological Answer :

- Cross-Validation : Combine NMR (for configurational analysis) and X-ray crystallography (for absolute stereochemistry). used this approach to assign dibromide structures.

- Computational Modeling : DFT calculations predict relative stability of isomers, aiding in identifying dominant products.

- Chromatographic Separation : Use preparative HPLC or column chromatography to isolate isomers, as shown in for alkyl bromides.

Q. How can this compound be functionalized for applications in targeted drug delivery?

- Methodological Answer : The bromide serves as a versatile intermediate for conjugation:

- Mitochondrial Targeting : Attach triphenylphosphonium groups via nucleophilic substitution (e.g., MitoTEMPOL in ). The pentyl chain enhances membrane permeability.

- Enzyme Inhibitors : Modify the cyclohexylmethoxy group to mimic substrate motifs. highlights similar structures used in glucosylceramide synthase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.